2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine

Catalog No.
S12381229
CAS No.
M.F
C6H14BrNO2
M. Wt
212.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine

Product Name

2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine

IUPAC Name

2-[2-(2-bromoethoxy)ethoxy]ethanamine

Molecular Formula

C6H14BrNO2

Molecular Weight

212.08 g/mol

InChI

InChI=1S/C6H14BrNO2/c7-1-3-9-5-6-10-4-2-8/h1-6,8H2

InChI Key

KTXYDAIBIFBFEQ-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCBr)N

2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine, also known as Bromo-PEG3-amine, is a chemical compound with the molecular formula C6H14BrNO2 and a molecular weight of 216.09 g/mol. It features a branched structure that includes a bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. The presence of a hydroxyl group enhances its solubility in aqueous environments, making it suitable for various applications in biochemistry and medicinal chemistry .

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Amine Reactions: As an amine, it can undergo acylation and alkylation reactions, allowing for the introduction of various functional groups .

The synthesis of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine typically involves the following steps:

  • Starting Materials: Bromoethanol and diethylene glycol are used as primary reactants.
  • Reaction Conditions: The reaction is usually conducted under alkaline conditions to promote nucleophilic substitution.
  • Purification: The product is purified through methods such as distillation or chromatography to obtain the desired compound in high purity .

This compound has several noteworthy applications:

  • Bioconjugation: It serves as a versatile linker in bioconjugation techniques, enabling the attachment of biomolecules to surfaces or other biomolecules.
  • Drug Development: Its properties make it suitable for developing new pharmaceuticals, particularly in targeted drug delivery systems.
  • Research Tool: It can be utilized in biochemical research to study membrane interactions and cellular uptake mechanisms .

Several compounds share structural similarities with 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-Bromo-2-(2-(2-bromoethoxy)ethoxy)ethaneC8H16Br3O3Contains multiple bromine atoms; more complex structure
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethaneC8H16BrO3Incorporates methoxy groups; different reactivity
Bromo-PEG3-alcoholC6H13BrO3Lacks amine functionality; primarily used as a linker

The uniqueness of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine lies in its amine group, which allows for diverse reactivity not present in other similar compounds. This feature enhances its applicability in medicinal chemistry and bioconjugation processes .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

211.02079 g/mol

Monoisotopic Mass

211.02079 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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